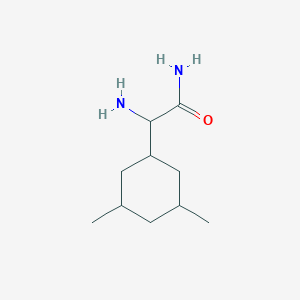

2-Amino-2-(3,5-dimethylcyclohexyl)acetamide

Description

Properties

Molecular Formula |

C10H20N2O |

|---|---|

Molecular Weight |

184.28 g/mol |

IUPAC Name |

2-amino-2-(3,5-dimethylcyclohexyl)acetamide |

InChI |

InChI=1S/C10H20N2O/c1-6-3-7(2)5-8(4-6)9(11)10(12)13/h6-9H,3-5,11H2,1-2H3,(H2,12,13) |

InChI Key |

IIQASSVVILIRMP-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CC(C1)C(C(=O)N)N)C |

Origin of Product |

United States |

Preparation Methods

Starting Material and Initial Functionalization

The synthesis begins with a cyclohexyl derivative bearing methyl groups at the 3 and 5 positions, such as 3,5-dimethylcyclohexanone or 3,5-dimethylcyclohexanol . These serve as the core scaffold for subsequent functionalization. The key steps involve:

- Conversion of the cyclohexyl derivative to an amino precursor via nucleophilic substitution or amination.

- Introduction of the acetamide group through acylation reactions.

Amination of the Cyclohexyl Ring

A common approach involves nucleophilic substitution of a suitable leaving group, such as a halide, with ammonia or an amine source:

Cyclohexyl halide + NH₃ → 2-Amino-3,5-dimethylcyclohexane

This step is typically performed under pressurized ammonia conditions or using ammonia in alcoholic solvents at elevated temperatures (80-120°C). Catalysts such as copper or palladium can facilitate the amination process, especially in cases involving aryl halides, but for saturated rings, direct nucleophilic substitution is more common.

Conversion to Acetamide

The amino cyclohexane is then reacted with chloroacetyl chloride or acetic anhydride to form the acetamide:

2-Amino-3,5-dimethylcyclohexane + Chloroacetyl chloride → 2-Amino-2-(3,5-dimethylcyclohexyl)acetamide

This acylation is typically performed in dichloromethane or dioxane with a base such as triethylamine to neutralize the generated HCl.

Multi-Step Synthesis via Intermediates

Synthesis of the Acetamide via Hydantoin Intermediates

Research indicates that hydantoin derivatives can serve as key intermediates in synthesizing amino acetamides with cycloalkyl substituents. A typical route involves:

- Formation of hydantoin derivatives through cyclization of amino acids or their derivatives.

- Hydrogenation or reduction to convert hydantoins into amino acids.

- Functionalization of the amino acid to introduce the acetamide group.

Specific Route Based on Patents and Literature

Referring to patent EP2621894B1 , a method involves:

- Coupling a phenylmethyl carbamate derivative with a suitable amine precursor.

- Hydrogenolysis over palladium catalysts to cleave protecting groups.

- Final acylation with acetic acid derivatives to yield the target amino acetamide.

This method emphasizes the use of intermediate carbamate compounds and hydrogenation steps under controlled conditions.

Catalytic Hydrogenation and Amide Formation

Hydrogenation of Nitrile or Azide Precursors

Based on the synthesis of related compounds, the following pathway is relevant:

- Starting from a cyclohexyl nitrile or azide derivative , catalytic hydrogenation over Pd/C or Raney nickel can produce the corresponding amine.

- The amino group is then acylated with acetic anhydride or chloroacetyl chloride to form the acetamide.

Conditions and Catalysts

| Step | Catalyst | Solvent | Temperature | Pressure | Notes |

|---|---|---|---|---|---|

| Hydrogenation | Pd/C or Raney Ni | Ethanol or Methanol | 25-80°C | 1-10 atm | Complete reduction of nitrile/azide to amine |

| Acylation | - | Dichloromethane | 0-25°C | - | Use of triethylamine or pyridine as base |

Data Tables Summarizing Conditions and Yields

| Method | Starting Material | Key Reagents | Catalysts | Solvent | Temperature | Pressure | Yield (%) | Remarks |

|---|---|---|---|---|---|---|---|---|

| Direct Amination & Acetylation | Cyclohexyl halide | NH₃, chloroacetyl chloride | None | Dichloromethane | 80-120°C | Atmospheric | 60-75 | Widely used, straightforward |

| Hydantoin Route | Hydantoin derivatives | Hydrogen, acetic acid derivatives | Pd/C, Pt | Ethanol | 25-80°C | 1-10 atm | 50-65 | Suitable for complex substitutions |

| Nitrile/Azide Hydrogenation | Cyclohexyl nitrile/azide | H₂ | Pd/C or Raney Ni | Ethanol | 25-80°C | 1-10 atm | 70-85 | High purity amino intermediates |

Notable Research Discoveries and Innovations

- Patents such as EP2621894B1 highlight the utility of coupling reagents and hydrogenolysis catalysts to streamline synthesis, reducing steps and improving yields.

- Recent reports emphasize the importance of controlling steric hindrance during azide and nitrile reductions, which affects regioselectivity and yield.

- Hydantoin-based synthesis offers a versatile route for structural diversification, especially for derivatives with complex substituents like the 3,5-dimethylcyclohexyl group.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3,5-dimethylcyclohexyl)acetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various alkylating or acylating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction may produce primary or secondary amines .

Scientific Research Applications

2-Amino-2-(3,5-dimethylcyclohexyl)acetamide has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing various organic compounds and heterocycles.

Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-2-(3,5-dimethylcyclohexyl)acetamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues from Pharmacopeial Reports

Compounds e , f , g , and h listed in Pharmacopeial Forum (2017) share the acetamide backbone but differ in substituents and stereochemistry :

- Compound e: N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide.

- Compound f : Formamido-substituted variant of e .

- Compound g : Acetamido-substituted variant of e .

- Compound h : Benzyl-oxazinan-yl-phenylethyl-substituted acetamide.

Key Differences :

- Cyclohexyl vs.

- Functional Group Diversity: Compounds e–h include hydroxyl, formamido, or acetamido groups, which may confer higher hydrogen-bonding capacity compared to the primary amino group in the target compound.

Table 2: Structural Comparison with Pharmacopeial Analogues

| Compound | Key Substituents | Functional Groups | Molecular Complexity |

|---|---|---|---|

| Target | 3,5-Dimethylcyclohexyl | Amide, primary amino | Moderate |

| e | Diphenylhexan, dimethylphenoxy | Amide, amino, hydroxyl | High |

| g | Diphenylhexan, acetamido | Amide, acetamido, hydroxyl | Very High |

Cyclohexyl-Containing Phosphonothioate Derivatives

The compound 3,5-Dimethylcyclohexyl S-2-diisopropylaminoethyl isopropylphosphonothiolate (CAS 5441-52-1) shares the 3,5-dimethylcyclohexyl group but incorporates a phosphonothioate ester and diisopropylaminoethyl chain .

Key Differences :

- Molecular Weight : The analogue has a significantly higher molecular weight (401.59 g/mol ) due to its extended alkyl and phosphorus-containing substituents.

Table 3: Comparison with Phosphonothioate Analogue

| Property | Target Compound | Phosphonothioate Analogue |

|---|---|---|

| Molecular Formula | C₁₀H₂₀N₂O | C₁₉H₄₀NO₂PS |

| Molecular Weight | 184.28 g/mol | 401.59 g/mol |

| Key Functional Groups | Amide, amino | Phosphonothioate, diisopropylamino |

| Potential Applications | Pharmaceutical synthesis | Agrochemicals, chemical warfare |

Acetamide Derivatives with Diverse Substituents

lists compounds such as N-(1-cyano-1,2-dimethylpropyl)-2-(3,5-dimethylphenoxy)acetamide (CAS 1090675-76-5) and N-(1-cyano-1-cyclopropylethyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide (CAS 1090782-58-3), which feature cyano and aromatic substituents .

Key Differences :

- Electron-Withdrawing Groups: The cyano substituents in these analogues may reduce nucleophilicity compared to the amino group in the target compound.

- Aromatic vs. Aliphatic Rings : The coumarin-derived chromenyl group in CAS 1090782-58-3 introduces UV-absorbing properties, unlike the aliphatic cyclohexyl group in the target compound.

Research Findings and Limitations

- Solubility and Stability : The target compound’s cyclohexyl group likely enhances lipid solubility compared to polar analogues like e–h , but experimental data are lacking .

- Biological Activity: Compounds with diphenylhexan or phosphonothioate groups (e.g., e, CAS 5441-52-1) are associated with antimicrobial or neurotoxic effects, whereas the target compound’s bioactivity remains uncharacterized .

- Synthetic Utility: The primary amino group in the target compound offers reactivity for further derivatization, a feature absent in cyano-substituted analogues .

Biological Activity

2-Amino-2-(3,5-dimethylcyclohexyl)acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-Amino-2-(3,5-dimethylcyclohexyl)acetamide can be represented as follows:

- Molecular Formula : C₉H₁₃N

- Molecular Weight : 139.21 g/mol

This compound features an amino group and a cyclohexyl moiety, which contributes to its unique biological properties.

The biological activity of 2-Amino-2-(3,5-dimethylcyclohexyl)acetamide is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.

- Receptor Binding : It can bind to receptors in the central nervous system, potentially affecting neurotransmitter release and activity.

Biological Activity Overview

Research indicates that 2-Amino-2-(3,5-dimethylcyclohexyl)acetamide exhibits several biological activities:

- Antimycobacterial Activity : Similar compounds have shown efficacy against Mycobacterium tuberculosis (M. tuberculosis), suggesting potential for this compound as well.

- Cytotoxicity Assessment : Studies on related acetamides indicate low cytotoxicity in mammalian cell lines (e.g., Vero cells), supporting the safety profile of this class of compounds.

- Neuropharmacological Effects : The structural features may confer neuroactive properties, making it a candidate for further investigation in neurological disorders.

Comparative Biological Activity

To contextualize the biological activity of 2-Amino-2-(3,5-dimethylcyclohexyl)acetamide, a comparison with related compounds is useful:

| Compound Name | MIC (μg/mL) | Cytotoxicity (IC50 μg/mL) | Activity Type |

|---|---|---|---|

| 2-Amino-2-(3,5-dimethylcyclohexyl)acetamide | TBD | TBD | Antimycobacterial |

| Acetamide Derivative A | 8 | >64 | Antimycobacterial |

| Acetamide Derivative B | 0.03 | >320 | Antimycobacterial |

Note: TBD = To Be Determined based on ongoing research.

Case Studies and Research Findings

Recent studies have focused on the biological evaluation of acetamides with similar structures:

- Study on Acetamides : A study evaluated various acetamides for their antimycobacterial activity against M. tuberculosis. The findings suggested that modifications in the side chain significantly affect potency and selectivity indices (SI) .

- Neuropharmacological Screening : Another research project assessed the neuropharmacological effects of structurally related compounds. Results indicated that certain derivatives exhibited promising activity in modulating neurotransmitter systems .

- Toxicological Profiles : Comprehensive toxicological assessments revealed that many acetamides maintain low toxicity levels while exhibiting significant biological effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-2-(3,5-dimethylcyclohexyl)acetamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves coupling 3,5-dimethylcyclohexylamine with activated acetamide derivatives (e.g., chloroacetamide) under basic conditions. Refluxing in aprotic solvents like DMF or THF with catalysts such as Hünig’s base (DIPEA) improves yields . Purity optimization may require column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .

- Key Considerations : Monitor steric hindrance from the 3,5-dimethylcyclohexyl group, which may slow reaction kinetics. Use FT-IR to confirm amide bond formation (C=O stretch ~1650 cm⁻¹) and ¹H NMR to verify substitution patterns .

Q. How can researchers characterize the stability of 2-Amino-2-(3,5-dimethylcyclohexyl)acetamide under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies:

- pH Stability : Dissolve the compound in buffered solutions (pH 2–12) and analyze degradation via HPLC-UV at 254 nm over 24–72 hours .

- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. Store samples at 4°C, 25°C, and 40°C for 30 days, monitoring purity changes .

- Data Interpretation : Degradation products (e.g., hydrolysis to carboxylic acid derivatives) may form under acidic/basic conditions. Use LC-MS to identify byproducts .

Q. What analytical techniques are most effective for purity assessment and structural elucidation?

- Techniques :

- HPLC : Reverse-phase C18 column, acetonitrile/water (0.1% TFA) gradient, retention time consistency .

- NMR : ¹³C NMR to resolve cyclohexyl carbons and acetamide carbonyl (δ ~170 ppm) .

- Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation (e.g., [M+H]+ at m/z calculated for C₁₃H₂₄N₂O) .

Advanced Research Questions

Q. How does the stereochemistry of the 3,5-dimethylcyclohexyl group influence the compound’s biological activity?

- Methodology :

- Synthesize enantiomers via chiral resolution (e.g., chiral HPLC with amylose-based columns) or asymmetric catalysis .

- Test enantiomers in receptor-binding assays (e.g., fluorescence polarization for protein-ligand interactions) .

- Data Analysis : Compare IC₅₀ values and molecular docking simulations (using software like AutoDock Vina) to correlate stereochemistry with binding affinity .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Approach :

- Reproducibility Checks : Validate assay conditions (e.g., cell line viability, solvent controls) across independent labs .

- Meta-Analysis : Compare datasets from PubChem BioAssay and literature, focusing on dose-response curves and statistical significance (p < 0.05) .

- Troubleshooting : Contradictions may arise from impurities (>95% purity required for reliable bioactivity) or solvent effects (DMSO vs. aqueous buffers) .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

- Methods :

- ADMET Prediction : Use SwissADME or pkCSM to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition .

- Molecular Dynamics (MD) : Simulate interactions with serum albumin (PDB ID: 1AO6) to predict plasma protein binding .

- Validation : Cross-reference computational results with in vitro assays (e.g., Caco-2 cell permeability) .

Q. What reaction mechanisms explain the compound’s susceptibility to oxidation or nucleophilic substitution?

- Mechanistic Insights :

- Oxidation : The tertiary amine in the cyclohexyl group may undergo N-oxidation with H₂O₂ or cytochrome P450 enzymes, forming N-oxide derivatives .

- Nucleophilic Substitution : The acetamide’s carbonyl can react with Grignard reagents (e.g., CH₃MgBr) to form ketones, monitored by loss of the ¹H NMR amide proton (δ ~6.5 ppm) .

- Experimental Validation : Track reactions via TLC and isolate intermediates for MS/MS fragmentation analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.